2-[2-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-4,5-dihydro-1H-imidazole
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Overview
Description
2-[2-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-4,5-dihydro-1H-imidazole is a compound that belongs to the class of imidazole derivatives Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-4,5-dihydro-1H-imidazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of an aromatic aldehyde with ethylenediamine under acidic conditions to form the imidazole ring . The reaction conditions often include the use of a catalyst such as nickel or palladium to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-[2-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to a variety of substituted imidazole derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions can vary but often involve the use of solvents like ethanol or acetonitrile and temperatures ranging from room temperature to reflux .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole N-oxides, while reduction can produce dihydroimidazole derivatives. Substitution reactions can lead to a wide range of functionalized imidazole compounds .
Scientific Research Applications
2-[2-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-4,5-dihydro-1H-imidazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[2-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme and blocking its activity. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic effects . The exact molecular targets and pathways involved depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Imidazole: The parent compound with a simpler structure and broad applications in chemistry and biology.
Benzimidazole: A similar compound with an additional benzene ring fused to the imidazole ring, known for its pharmacological activities.
Uniqueness
2-[2-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-4,5-dihydro-1H-imidazole is unique due to its specific substitution pattern and the presence of both phenyl and dihydroimidazole moieties. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications that other similar compounds may not fulfill .
Properties
CAS No. |
21381-58-8 |
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Molecular Formula |
C12H14N4 |
Molecular Weight |
214.27 g/mol |
IUPAC Name |
2-[2-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-4,5-dihydro-1H-imidazole |
InChI |
InChI=1S/C12H14N4/c1-2-4-10(12-15-7-8-16-12)9(3-1)11-13-5-6-14-11/h1-4H,5-8H2,(H,13,14)(H,15,16) |
InChI Key |
GJWAFOARYRURQN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(N1)C2=CC=CC=C2C3=NCCN3 |
Origin of Product |
United States |
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